molecular formula C13H12O3 B14257433 2-(2-Hydroxyphenoxy)-5-methylphenol CAS No. 438543-74-9

2-(2-Hydroxyphenoxy)-5-methylphenol

Cat. No.: B14257433
CAS No.: 438543-74-9
M. Wt: 216.23 g/mol
InChI Key: MZIJGDJZBODVDZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenoxy)-5-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a hydroxyphenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenoxy)-5-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chlorophenol with 2-hydroxy-5-methylphenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenoxy)-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

2-(2-Hydroxyphenoxy)-5-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenoxy)-5-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenoxy)-1-phenylethanol
  • (2-Hydroxyphenoxy)acetic acid
  • 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide

Uniqueness

2-(2-Hydroxyphenoxy)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

438543-74-9

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-(2-hydroxyphenoxy)-5-methylphenol

InChI

InChI=1S/C13H12O3/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8,14-15H,1H3

InChI Key

MZIJGDJZBODVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2O)O

Origin of Product

United States

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